molecular formula C7H7ClO3 B13260286 3-(2-Chlorofuran-3-yl)propanoic acid

3-(2-Chlorofuran-3-yl)propanoic acid

Cat. No.: B13260286
M. Wt: 174.58 g/mol
InChI Key: CVONAFQEYNIHAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Furan (B31954) Ring Systems in Contemporary Chemical Synthesis and Design

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of modern organic synthesis and medicinal chemistry. nih.govgoogle.com Its prevalence in a wide array of natural products, pharmaceuticals, and functional materials underscores its versatility as a synthetic building block. wikipedia.orgresearchgate.net The unique electronic properties of the furan nucleus, characterized by its aromaticity and the electron-donating nature of the oxygen atom, render it susceptible to a variety of chemical transformations, including electrophilic substitution, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. wikipedia.orglibretexts.org

In the realm of drug discovery, the furan scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets. researchgate.netlibretexts.org Numerous furan-containing molecules have been developed as therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wikipedia.orgresearchgate.net The furan ring can act as a bioisosteric replacement for other aromatic systems, such as benzene (B151609) or thiophene, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. google.com

Furthermore, furan derivatives are increasingly utilized in materials science. The ability of the furan ring to participate in polymerization reactions has led to the development of novel furan-based polymers and resins with applications in composites and other advanced materials. nih.gov The versatility of furan chemistry allows for the incorporation of this heterocyclic system into complex molecular frameworks, leading to the creation of molecules with tailored electronic, optical, and biological properties.

Table 1: Selected Examples of Bioactive Furan-Containing Compounds

Compound NameTherapeutic ClassSignificance
NitrofurantoinAntibioticUsed to treat urinary tract infections.
RofecoxibAnti-inflammatoryA selective COX-2 inhibitor (withdrawn from the market).
FurosemideDiureticUsed to treat fluid build-up due to heart failure, liver scarring, or kidney disease.
RanitidineH2 receptor antagonistFormerly used to treat stomach acid-related conditions (recalled).

Role of Substituted Propanoic Acid Moieties in Organic Transformations and Scaffold Development

Substituted propanoic acid moieties are fundamental building blocks in organic synthesis and play a crucial role in the development of new molecular scaffolds, particularly in medicinal chemistry. The propanoic acid framework, with its three-carbon chain and terminal carboxylic acid group, offers a versatile platform for the introduction of various functional groups and structural modifications.

In organic transformations, the carboxylic acid group of the propanoic acid moiety can undergo a wide range of reactions, including esterification, amidation, and reduction, providing access to a diverse array of derivatives. wikipedia.org The presence of substituents on the propanoic acid chain further expands its synthetic utility, allowing for the construction of complex and stereochemically defined molecules. For instance, α-substituted propanoic acids are precursors to α-amino acids and other chiral building blocks.

In the context of scaffold development for drug discovery, the propanoic acid moiety is a common feature in many biologically active compounds. nih.govnih.gov The well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen (B1674241) and naproxen, features an aryl-substituted propanoic acid core. This structural motif is recognized by cyclooxygenase (COX) enzymes, highlighting the importance of the propanoic acid moiety for biological activity. Furthermore, the carboxylic acid group can participate in crucial interactions with biological targets, such as hydrogen bonding and salt bridge formation. researchgate.net

The flexibility of the propanoic acid chain allows it to act as a linker or spacer in more complex molecules, connecting different pharmacophoric elements. This modularity is highly advantageous in drug design, enabling the systematic exploration of structure-activity relationships. By modifying the substituents on the propanoic acid scaffold, chemists can optimize a compound's potency, selectivity, and pharmacokinetic properties. google.comnih.gov

Table 2: Representative Substituted Propanoic Acid Derivatives in Medicinal Chemistry

Compound NameCore StructureTherapeutic Application
Ibuprofen2-(4-isobutylphenyl)propanoic acidAnti-inflammatory, Analgesic
Naproxen(S)-2-(6-methoxynaphthalen-2-yl)propanoic acidAnti-inflammatory, Analgesic
AmoxicillinA β-lactam antibiotic with a side chain derived from D-(-)-α-amino-p-hydroxyphenylacetic acid, structurally related to substituted propanoic acidsAntibiotic

Contextualizing 3-(2-Chlorofuran-3-yl)propanoic Acid within the Broader Landscape of Halogenated Heterocyclic Carboxylic Acids

Halogenated heterocyclic carboxylic acids represent a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of a wide range of functional molecules. The introduction of a halogen atom onto a heterocyclic ring system can profoundly influence the molecule's reactivity and physical properties. In the case of 3-(2-Chlorofuran-3-yl)propanoic acid, the presence of a chlorine atom on the furan ring is expected to have a significant impact on its chemical behavior.

The synthesis of halogenated heterocyclic carboxylic acids can be achieved through various methods, including the direct halogenation of the heterocyclic ring or the construction of the ring from halogenated precursors. google.com Decarboxylative halogenation of heterocyclic dicarboxylic acids is another strategy to access these compounds. nih.gov The reactivity of halogenated heterocycles is often dictated by the position of the halogen atom and the nature of the heterocyclic ring. Halogen atoms on electron-rich heterocycles, such as furan, can be susceptible to nucleophilic substitution or can participate in metal-catalyzed cross-coupling reactions, providing a handle for further functionalization.

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a common strategy to enhance their therapeutic properties. Halogenation can improve a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target. The chlorine atom in 3-(2-Chlorofuran-3-yl)propanoic acid, for example, could modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity.

The combination of a halogenated furan ring and a propanoic acid side chain in 3-(2-Chlorofuran-3-yl)propanoic acid makes it a promising scaffold for the development of novel compounds. The carboxylic acid group provides a site for derivatization, while the chlorinated furan ring offers opportunities for further synthetic modifications. This positions the compound as a valuable building block in the synthesis of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Table 3: Comparison of Related Halogenated Carboxylic Acids

Compound NameStructureKey Features
2-Chloronicotinic acidA chlorinated pyridine (B92270) carboxylic acidAn important intermediate in the synthesis of pharmaceuticals and agrochemicals.
5-Bromofuroic acidA brominated furan carboxylic acidUsed as a building block in organic synthesis.
3-Chloropropanoic acidAn aliphatic chlorinated carboxylic acidA reactive intermediate used in the synthesis of various organic compounds.

Properties

Molecular Formula

C7H7ClO3

Molecular Weight

174.58 g/mol

IUPAC Name

3-(2-chlorofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H7ClO3/c8-7-5(3-4-11-7)1-2-6(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

CVONAFQEYNIHAX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1CCC(=O)O)Cl

Origin of Product

United States

Advanced Reaction Chemistry of 3 2 Chlorofuran 3 Yl Propanoic Acid

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations, providing pathways to a diverse range of derivatives.

Esterification and Amidation Reactions for Chemical Probe Synthesis

The carboxylic acid group of 3-(2-Chlorofuran-3-yl)propanoic acid can be readily converted into esters and amides. These reactions are fundamental in organic synthesis and are particularly valuable for creating chemical probes, where a molecule is tagged with a reporter group (e.g., a fluorophore or biotin) to study biological systems.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.

Amidation can be performed by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct coupling of the carboxylic acid with an amine using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a milder route to amides. These methods allow for the attachment of complex molecular fragments, which is essential for the development of targeted chemical probes.

Table 1: Common Esterification and Amidation Reactions
Reaction TypeReagentsProductApplication in Probe Synthesis
Fischer EsterificationAlcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄)Ester (R-COOR')Attachment of fluorescent alcohol tags.
Acyl Chloride Formation + Amidation1. SOCl₂ or (COCl)₂ 2. Amine (R'-NH₂)Amide (R-CONHR')Coupling with biotinylated amines.
Peptide CouplingAmine (R'-NH₂), Coupling Agent (e.g., DCC, EDC)Amide (R-CONHR')Formation of bioconjugates with peptides or antibodies.

Reduction and Oxidation Reactions of the Carboxyl Group in Furan-Substituted Systems

The carboxyl group can also undergo reduction and oxidation, although the latter is less common for carboxylic acids.

Reduction: The carboxylic acid can be reduced to a primary alcohol. This transformation requires strong reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemguide.co.uklibretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly. chemguide.co.uk The partial reduction to an aldehyde is challenging but can be achieved using specialized reagents or by converting the carboxylic acid to a derivative like an acid chloride or ester, which can then be reduced under controlled conditions with reagents such as lithium tri-tert-butoxyaluminum hydride. libretexts.orgresearchgate.net

Oxidation: The carboxylic acid functional group is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the entire molecule, particularly the electron-rich furan (B31954) ring, can be susceptible to oxidative degradation under harsh conditions. The oxidation of related amino acid derivatives has been studied, suggesting that the propanoic acid side chain could potentially be a site for metabolic or chemical oxidation. researchgate.net

Reactivity of the Furan Heterocycle with a C-2 Chlorine Substituent

The furan ring is an electron-rich aromatic system, making it prone to electrophilic attack. The substituents at the C-2 and C-3 positions significantly influence its reactivity.

Electrophilic Aromatic Substitution on the Furan Ring System

Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), with a strong preference for substitution at the α-positions (C2 and C5). pearson.com In 3-(2-Chlorofuran-3-yl)propanoic acid, the C2 position is blocked by a chlorine atom. The directing effects of the substituents must be considered:

The furan oxygen is strongly activating and directs electrophiles to the C5 position.

The C-2 chlorine is deactivating due to its inductive effect but is an ortho-, para-director, thus directing towards the C3 (blocked) and C5 positions.

The C-3 propanoic acid group is a deactivating group and would direct incoming electrophiles to the C5 position (meta to itself).

Considering these combined effects, electrophilic aromatic substitution is overwhelmingly expected to occur at the C-5 position . Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Due to the high reactivity of the furan ring, milder conditions are often required compared to benzene. pearson.com

Table 2: Predicted Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄ (mild conditions)3-(2-Chloro-5-nitrofuran-3-yl)propanoic acid
BrominationBr₂ in dioxane3-(5-Bromo-2-chlorofuran-3-yl)propanoic acid
Friedel-Crafts AcylationAcyl chloride (RCOCl), Lewis Acid (e.g., SnCl₄)3-(5-Acyl-2-chlorofuran-3-yl)propanoic acid

Nucleophilic Substitution and Cross-Coupling Reactions at the Halogenated C-2 Position

The chlorine atom at the C-2 position is attached to an sp²-hybridized carbon, which makes it generally unreactive towards traditional nucleophilic substitution reactions (Sₙ1 or Sₙ2). sydney.edu.aulibretexts.org However, this halogen serves as an excellent handle for various transition-metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings are widely used to functionalize aryl and heteroaryl halides. youtube.commdpi.comnih.gov In a typical Suzuki coupling, for instance, the 2-chlorofuran (B3031412) derivative would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond at the C-2 position. mdpi.com This methodology provides access to a wide array of 2-substituted furan derivatives.

Ring-Opening and Rearrangement Reactions of Substituted Furan Systems

The furan ring, despite its aromaticity, is susceptible to ring-opening under certain conditions, particularly in the presence of acid or oxidizing agents. researchgate.net

Ring-Opening: In acidic aqueous solutions, the furan ring can undergo protonation, followed by nucleophilic attack by water. acs.org This can lead to the formation of acyclic dicarbonyl compounds. For 3-(2-Chlorofuran-3-yl)propanoic acid, this could result in the formation of a substituted γ-keto acid or its derivatives. Oxidative ring-opening can also occur, for example, using reagents like ozone or NBS. researchgate.net

Rearrangement: Substituted furans can undergo various rearrangement reactions, often catalyzed by acids or transition metals. researchgate.netthermofisher.com These reactions can lead to the formation of other heterocyclic systems (e.g., pyrans or pyridazines) or rearranged acyclic products. researchgate.netwiley-vch.de The specific pathway and product of a rearrangement are highly dependent on the substitution pattern of the furan ring and the reaction conditions. For example, the Piancatelli rearrangement is a well-known acid-catalyzed reaction of 2-furylcarbinols, though not directly applicable here, it illustrates the tendency of furan systems to rearrange.

Reactions Involving the Propanoic Acid Aliphatic Chain

The propanoic acid moiety of 3-(2-Chlorofuran-3-yl)propanoic acid offers several avenues for chemical modification, with the alpha-carbon being a primary site for functionalization.

Alpha-Carbon Functionalization Reactions

The alpha-carbon of carboxylic acids can undergo substitution reactions, most notably halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the alpha-halogenation of carboxylic acids. msu.educhemistrysteps.comlibretexts.org This reaction typically involves treating the carboxylic acid with a halogen (such as bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃) or red phosphorus. chemistrysteps.comyoutube.com

For 3-(2-Chlorofuran-3-yl)propanoic acid, alpha-bromination via the HVZ reaction would be expected to yield 2-bromo-3-(2-chlorofuran-3-yl)propanoic acid. The generally accepted mechanism for this reaction involves the in situ formation of an acyl halide, which more readily enolizes than the parent carboxylic acid. chemistrysteps.com The resulting enol then attacks a molecule of the halogen to afford the alpha-halogenated acyl halide, which can then be hydrolyzed to the final alpha-halogenated carboxylic acid product. chemistrysteps.com

The reaction proceeds through the following proposed steps:

Reaction of the carboxylic acid with PBr₃ to form the corresponding acyl bromide.

Tautomerization of the acyl bromide to its enol form.

Nucleophilic attack of the enol on Br₂ to introduce a bromine atom at the alpha-position.

Hydrolysis of the alpha-bromo acyl bromide to yield the final alpha-bromo carboxylic acid.

A summary of potential alpha-halogenation reactions is presented in Table 1.

Table 1: Predicted Alpha-Carbon Functionalization Reactions

Starting MaterialReagentsExpected ProductReaction Type
3-(2-Chlorofuran-3-yl)propanoic acidBr₂, PBr₃ (cat.)2-Bromo-3-(2-chlorofuran-3-yl)propanoic acidHell-Volhard-Zelinsky Bromination
3-(2-Chlorofuran-3-yl)propanoic acidCl₂, PCl₃ (cat.)2,3-Dichloro-3-(furan-3-yl)propanoic acid*Hell-Volhard-Zelinsky Chlorination

Note: The nomenclature for the chlorinated product reflects the introduction of a second chlorine atom.

Investigations into Reaction Mechanisms and Cationic Intermediates

While specific mechanistic studies on 3-(2-Chlorofuran-3-yl)propanoic acid are not readily found in the surveyed literature, plausible reaction pathways and intermediates can be inferred from related systems and general principles of organic chemistry.

In the context of the Hell-Volhard-Zelinsky reaction, the key intermediates are not cationic but rather the acyl halide and its corresponding enol. chemistrysteps.com However, under different reaction conditions, particularly those involving strong acids, the formation of cationic intermediates could be envisioned. For instance, in superacid media, protonation of the carboxylic acid group can occur, potentially leading to further reactions. Research on analogous compounds like 3-(furan-2-yl)propenoic acids has shown that in the presence of a Brønsted superacid like triflic acid (TfOH), O,C-diprotonated forms can act as reactive electrophilic species. nih.govmdpi.comresearchgate.netnih.gov

Although 3-(2-Chlorofuran-3-yl)propanoic acid lacks the conjugated double bond of propenoic acids, the furan ring itself is susceptible to electrophilic attack and can be protonated in strongly acidic conditions. The formation of a furfuryl-type cation could be a potential pathway for other transformations of the molecule, though this would involve the furan ring rather than the aliphatic chain. researchgate.net

It is important to note that free radical mechanisms are also pertinent to alpha-carbon chemistry. The initiation step of a free radical halogenation would involve the homolytic cleavage of the halogen molecule, often induced by UV light or heat. masterorganicchemistry.comlumenlearning.comyoutube.com The resulting halogen radical would then abstract a hydrogen atom from the alpha-carbon, forming a carbon-centered radical intermediate. This radical would then react with another molecule of the halogen to yield the alpha-halogenated product and a new halogen radical, thus propagating the chain reaction. lumenlearning.com The stability of the potential radical intermediate at the alpha-position would influence the feasibility of such a reaction pathway.

Due to the lack of specific experimental or computational studies on 3-(2-Chlorofuran-3-yl)propanoic acid, the discussion of its reaction mechanisms and potential cationic intermediates remains speculative and is based on analogies to well-established reactions of similar functional groups.

Spectroscopic Characterization and Structural Analysis of 3 2 Chlorofuran 3 Yl Propanoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1H, 13C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3-(2-Chlorofuran-3-yl)propanoic acid, a combination of 1H, 13C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) ring protons and the propanoic acid side chain. The two protons on the furan ring (H-4 and H-5) would appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing chlorine atom at the C-2 position and the alkyl substituent at the C-3 position. The propanoic acid chain would exhibit two signals corresponding to the methylene groups (-CH2-), appearing as triplets due to coupling with each other. The acidic proton of the carboxyl group (-COOH) would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm). docbrown.info

13C NMR Spectroscopy: The 13C NMR spectrum would display seven unique carbon signals, corresponding to the four carbons of the furan ring and the three carbons of the propanoic acid chain. The carbon atom attached to the chlorine (C-2) would be significantly downfield. The carboxyl carbon (C=O) would be the most downfield signal in the spectrum, typically in the range of 170-180 ppm.

2D NMR Techniques: To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would show correlations between the coupled protons on the furan ring and between the adjacent methylene groups of the propanoic acid chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ) for 3-(2-Chlorofuran-3-yl)propanoic acid

Atom PositionPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Multiplicity (1H)
-COOH>10.0~175Broad Singlet
-CH2-COOH~2.6~35Triplet
Furan-CH2-~2.9~25Triplet
Furan C-2-~140-
Furan C-3-~118-
Furan C-4~6.2~110Doublet
Furan C-5~7.2~142Doublet

Note: Predicted values are based on typical chemical shifts for substituted furans and propanoic acid derivatives. Actual values may vary depending on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-Chlorofuran-3-yl)propanoic acid would be dominated by a very broad absorption band in the region of 2500-3300 cm-1, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. docbrown.info A strong, sharp absorption peak around 1700-1725 cm-1 corresponds to the C=O (carbonyl) stretching vibration. docbrown.info Vibrations associated with the furan ring (C-O-C stretching, C=C stretching) are expected in the 1000-1500 cm-1 region. A C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600 and 800 cm-1.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C stretching vibrations of the furan ring are often strong in the Raman spectrum. The C-Cl stretch would also be observable. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong and characteristic band.

Table 2: Expected Vibrational Frequencies for 3-(2-Chlorofuran-3-yl)propanoic acid

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity (IR)
Carboxylic Acid O-HStretch2500 - 3300Broad, Strong
Propanoic Acid C-HStretch2850 - 3000Medium
Carboxylic Acid C=OStretch1700 - 1725Strong, Sharp
Furan Ring C=CStretch1450 - 1600Medium
Furan Ring C-O-CStretch1000 - 1300Strong
C-ClStretch600 - 800Medium-Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For 3-(2-Chlorofuran-3-yl)propanoic acid (molecular formula C7H7ClO3), the molecular ion peak [M]+ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with a second peak [M+2]+ that is approximately one-third the intensity of the [M]+ peak.

Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as COOH (a loss of 45 Da) or the loss of water (a loss of 18 Da). Alpha-cleavage next to the furan ring could lead to the formation of a stable furfuryl-type cation. Cleavage of the propanoic acid chain is also expected. The fragmentation of the chlorofuran ring itself could involve the loss of a chlorine radical or a CO molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for 3-(2-Chlorofuran-3-yl)propanoic acid

m/z Value (for 35Cl)Possible Fragment IonDescription
174[C7H7ClO3]+Molecular Ion [M]+
129[M - COOH]+Loss of the carboxyl group
111[C4H2Cl-CH2]+Cleavage of the propanoic chain
95[C4H3O-CH2CH2]+Loss of chlorine and COOH, with rearrangement

X-ray Crystallography for Three-Dimensional Solid-State Structural Determination

Should a suitable single crystal of 3-(2-Chlorofuran-3-yl)propanoic acid be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would precisely determine bond lengths, bond angles, and torsional angles. A key structural feature anticipated in the solid state is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate. The analysis would also reveal the planarity of the furan ring and the conformation of the propanoic acid side chain relative to the ring. Intermolecular interactions, such as stacking of the furan rings or interactions involving the chlorine atom, would also be elucidated.

Table 4: Expected Parameters from X-ray Crystallography

ParameterExpected Information
Crystal System & Space GroupDefines the symmetry and packing of the molecules in the crystal lattice.
Unit Cell Dimensionsa, b, c, α, β, γ; the dimensions of the repeating unit of the crystal.
Bond LengthsPrecise distances between atoms (e.g., C-Cl, C=O, C-O, C-C, C-H).
Bond AnglesAngles between bonded atoms (e.g., O-C-O in the carboxyl group).
Hydrogen BondingConfirmation and geometry of the carboxylic acid dimer formation.
Intermolecular ContactsDetails on other non-covalent interactions influencing crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment (if applicable to chiral analogues)

The target molecule, 3-(2-Chlorofuran-3-yl)propanoic acid, is achiral and therefore does not exhibit optical activity. Consequently, techniques like circular dichroism (CD) or optical rotatory dispersion (ORD) are not applicable for its analysis.

However, if a chiral center were introduced into the molecule, for example by substitution at the α- or β-carbon of the propanoic acid chain, the resulting enantiomers could be characterized using chiroptical methods. For a chiral analogue such as 2-methyl-3-(2-chlorofuran-3-yl)propanoic acid, CD spectroscopy would be used to determine the enantiomeric excess (purity) and could potentially be used, often in conjunction with computational chemistry, to assign the absolute configuration (R or S) of the stereocenter. Each enantiomer would produce a CD spectrum that is a mirror image of the other.

Computational and Theoretical Studies on 3 2 Chlorofuran 3 Yl Propanoic Acid

Quantum Chemical Investigations of Electronic Structure and Energetics (e.g., Density Functional Theory (DFT) calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of organic molecules. While specific DFT studies on 3-(2-Chlorofuran-3-yl)propanoic acid are not extensively documented in publicly available literature, the principles and methodologies can be inferred from studies on closely related furan (B31954) derivatives.

DFT calculations can provide a detailed picture of the electron distribution within the molecule, highlighting the influence of the electron-withdrawing chlorine atom and the carboxylic acid group on the furan ring. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. Key energetic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Below is a hypothetical data table illustrating the kind of electronic properties that can be obtained from DFT calculations for 3-(2-Chlorofuran-3-yl)propanoic acid, based on typical values for similar compounds.

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D
Total Energy-987.4 Ha

Note: The data in this table is illustrative and not based on actual reported calculations for 3-(2-Chlorofuran-3-yl)propanoic acid.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and conformational flexibility of 3-(2-Chlorofuran-3-yl)propanoic acid. The propanoic acid side chain can rotate around the single bonds, leading to various possible conformations, or rotamers. Identifying the most stable conformer is crucial as it often dictates the molecule's physical and chemical properties.

Conformational analysis can be performed using molecular mechanics force fields or, for higher accuracy, quantum mechanical methods like DFT. A systematic search of the potential energy surface can identify all low-energy conformers. For each conformer, the relative energy can be calculated to determine its population at a given temperature according to the Boltzmann distribution.

The orientation of the carboxylic acid group relative to the furan ring is of particular interest, as it can influence intermolecular interactions, such as hydrogen bonding, in the solid state or in solution. Molecular dynamics simulations could also be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and interactions with its environment.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental structure determination. For 3-(2-Chlorofuran-3-yl)propanoic acid, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. The calculated spectrum can help in the assignment of experimental IR bands to specific molecular motions. For instance, the characteristic carbonyl (C=O) stretch of the carboxylic acid and the C-Cl stretch would be identifiable. Studies on other furan derivatives have shown good agreement between DFT-calculated and experimental vibrational frequencies globalresearchonline.net.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data, aiding in the assignment of complex spectra and confirming the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers mdpi.comruc.dk.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for 3-(2-Chlorofuran-3-yl)propanoic acid.

Spectroscopic DataPredicted ValueExperimental Value
IR (cm⁻¹)
C=O stretch17201715
C-Cl stretch750745
¹³C NMR (ppm)
Carbonyl C175.2174.8
Furan C-Cl128.5128.1
¹H NMR (ppm)
Furan H7.1, 6.47.0, 6.3
-CH₂-COOH2.82.7

Note: The data in this table is illustrative and not based on actual reported data for 3-(2-Chlorofuran-3-yl)propanoic acid.

Theoretical Insights into Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is a fundamental aspect of chemistry. Computational methods, particularly the calculation of potential energy surfaces, can provide detailed insights into reaction pathways, intermediates, and transition states. For 3-(2-Chlorofuran-3-yl)propanoic acid, theoretical studies could explore various reactions, such as esterification of the carboxylic acid group or nucleophilic substitution on the furan ring.

Transition state theory is a cornerstone of these investigations wikipedia.orgox.ac.uk. By locating the transition state structure on the potential energy surface and calculating its energy, the activation energy for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the factors that control the reaction's feasibility and selectivity. For example, in a study of the reaction of hydroxyl radicals with 2-methylfuran, computational methods were used to identify the dominant reaction pathways and calculate rate coefficients researchgate.net.

For reactions involving 3-(2-Chlorofuran-3-yl)propanoic acid, DFT calculations could be used to model the step-by-step mechanism, identifying any intermediates and the geometry of the transition states. This would provide a molecular-level understanding of how the substituents on the furan ring influence its reactivity in various chemical transformations.

Structure-Reactivity Relationship Studies and Predictive Modeling

Structure-reactivity relationship studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. For a series of related compounds, computational descriptors can be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models.

For 3-(2-Chlorofuran-3-yl)propanoic acid and its analogues, various molecular descriptors can be calculated using computational methods. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and thermodynamic descriptors (e.g., enthalpy of formation). These descriptors can then be correlated with experimentally determined reactivity data, such as reaction rate constants or biological activity.

QSAR studies have been successfully applied to furan derivatives to correlate their physicochemical parameters with biological activities nih.gov. Such models can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For 3-(2-Chlorofuran-3-yl)propanoic acid, a predictive model could, for example, estimate its acidity (pKa) based on the calculated electrostatic potential at the acidic proton.

Advanced Research Applications and Methodological Contributions of 3 2 Chlorofuran 3 Yl Propanoic Acid

Utility as a Versatile Synthetic Building Block in Multistep Organic Synthesis

The furan (B31954) ring is a valuable synthon in organic chemistry, known for its ability to participate in a wide array of chemical transformations. acs.org The presence of both a chloro substituent and a propanoic acid chain on the furan nucleus in 3-(2-Chlorofuran-3-yl)propanoic acid provides multiple reactive sites, making it a highly versatile building block for the construction of more complex molecular architectures.

The propanoic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and alcohols, through well-established synthetic protocols. These transformations allow for the elongation of the carbon chain and the introduction of new functionalities, which are crucial steps in the total synthesis of natural products and pharmaceutically active compounds. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been demonstrated through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids, showcasing the reactivity of the propanoic acid side chain in forming new carbon-carbon bonds. mdpi.comnih.govresearchgate.net

Furthermore, the 2-chlorofuran (B3031412) core can undergo various coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom can be substituted by a wide range of organic groups, enabling the synthesis of a diverse library of furan derivatives. The reactivity of the furan ring itself towards electrophilic substitution also provides another avenue for functionalization. numberanalytics.com Furan is known to undergo electrophilic substitution more readily than benzene (B151609), with a preference for the 2-position. pearson.compearson.com The presence of the chloro substituent at the 2-position will influence the regioselectivity of further substitutions on the furan ring.

The combination of these reactive sites makes 3-(2-Chlorofuran-3-yl)propanoic acid a valuable starting material for the synthesis of a wide range of complex molecules, including those with potential biological activity. ijabbr.com

Development of New Synthetic Methodologies and Catalytic Systems Utilizing Furan-Propanoic Acid Scaffolds

The unique reactivity of furan-propanoic acid scaffolds has spurred the development of novel synthetic methodologies and catalytic systems. The conversion of biomass-derived furans into valuable chemicals is a significant area of research, and the development of efficient catalytic pathways is crucial for this endeavor. frontiersin.orgmdpi.comresearchgate.net

Researchers are exploring the use of various catalysts, including zeolites, ionic liquids, and non-noble metals, to promote the transformation of furan derivatives. frontiersin.orgnih.gov Zeolites, with their well-defined pore structures and acidic properties, can act as shape-selective catalysts for reactions involving furan compounds. nih.gov Ionic liquids, with their tunable properties and potential for catalyst recycling, offer a green alternative to traditional organic solvents for furan conversions. nih.gov Non-noble metal catalysts are also being investigated as cost-effective and sustainable alternatives to precious metal catalysts for the hydrogenation, oxidation, and other transformations of furan derivatives. frontiersin.org

The furan-propanoic acid scaffold of 3-(2-Chlorofuran-3-yl)propanoic acid provides a platform for the development of new catalytic reactions. For example, the carboxylic acid group can act as a directing group, influencing the stereoselectivity of reactions on the furan ring or the side chain. The chloro substituent can also play a role in catalysis, either by coordinating to a metal center or by influencing the electronic properties of the furan ring.

The development of new catalytic systems for the selective functionalization of furan-propanoic acid scaffolds is an active area of research with the potential to provide more efficient and sustainable routes to a wide range of valuable chemicals.

Design of Chemical Probes for Investigating Molecular Interactions and Pathways in Chemical Biology

Chemical probes are essential tools for elucidating the complex molecular mechanisms that underlie biological processes. nih.gov The furan scaffold has been incorporated into the design of fluorescent probes for various biological applications, including cancer cell imaging. nih.govresearchgate.net The unique photophysical properties of certain furan derivatives, combined with their ability to be selectively targeted to specific cellular compartments or biomolecules, make them attractive candidates for the development of new imaging agents.

3-(2-Chlorofuran-3-yl)propanoic acid can serve as a versatile starting material for the synthesis of novel chemical probes. The propanoic acid side chain can be readily functionalized with a variety of reporter groups, such as fluorophores or affinity tags, through standard amide coupling or other conjugation chemistries. This allows for the "tagging" of the molecule for detection and visualization in biological systems.

The 2-chlorofuran moiety can also contribute to the properties of the chemical probe. The chlorine atom can serve as a handle for further chemical modification, allowing for the fine-tuning of the probe's properties, such as its solubility, cell permeability, and target affinity. The introduction of a chlorine atom can also influence the biological activity of a molecule, in some cases enhancing its potency or selectivity. researchgate.neteurochlor.orgnih.gov The halogen atom can also be exploited in certain imaging techniques.

The design and synthesis of chemical probes based on the 3-(2-Chlorofuran-3-yl)propanoic acid scaffold could provide new tools for studying a wide range of biological processes, from protein-protein interactions to the tracking of small molecules within living cells.

Contributions to the Fundamental Understanding of Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are an important class of molecules with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. nih.gov The introduction of a halogen atom into a heterocyclic ring can have a profound effect on the molecule's physical, chemical, and biological properties. researchgate.netnih.govgreenpeace.to

The study of 3-(2-Chlorofuran-3-yl)propanoic acid and its derivatives contributes to our fundamental understanding of the chemistry of halogenated furans. The chlorine atom at the 2-position of the furan ring influences the electron density distribution in the ring, which in turn affects its reactivity in various chemical reactions. For example, the electronegativity of the chlorine atom can decrease the electron density of the furan ring, making it less susceptible to electrophilic attack compared to unsubstituted furan. quora.com However, the chlorine atom can also act as a leaving group in nucleophilic aromatic substitution reactions, providing a route for further functionalization of the furan ring.

The interplay between the chloro substituent and the propanoic acid side chain also presents interesting questions for fundamental research. For example, intramolecular interactions between the carboxylic acid group and the furan ring could influence the conformation and reactivity of the molecule.

Detailed spectroscopic and computational studies of 3-(2-Chlorofuran-3-yl)propanoic acid can provide valuable insights into the structure, bonding, and reactivity of halogenated furans. This knowledge can then be applied to the design and synthesis of new furan-based molecules with tailored properties for a variety of applications.

Below is a table summarizing the key properties and potential applications of the subject compound and related structures discussed in this article.

Compound/ScaffoldKey Structural FeaturesPotential Research Applications
3-(2-Chlorofuran-3-yl)propanoic acid 2-chlorofuran ring, propanoic acid side chainVersatile synthetic building block, precursor for chemical probes, model for studying halogenated heterocycles.
Furan-propanoic acid derivatives Furan ring with a propanoic acid side chainSynthesis of complex molecules, development of new catalytic methodologies. mdpi.comnih.govresearchgate.net
Halogenated furans Furan ring with one or more halogen substituentsBuilding blocks in organic synthesis, study of substituent effects on reactivity. researchgate.netnih.govgreenpeace.to
Furan-based chemical probes Furan scaffold functionalized with reporter groupsImaging of biological processes, investigation of molecular interactions. nih.govresearchgate.net

Q & A

Basic: What synthetic strategies are commonly employed for 3-(2-Chlorofuran-3-yl)propanoic acid?

Methodological Answer:
The synthesis of chlorinated furan-propanoic acid derivatives typically involves coupling reactions between halogenated furan intermediates and propanoic acid precursors. Key steps include:

  • Catalyst Selection : Use of DABCO (1,4-diazabicyclo[2.2.2]octane) to control stereochemistry during thiol-ene or nucleophilic substitution reactions, as demonstrated in analogous syntheses of 3-(imidazolylthio)propanoic acids .
  • Ester Hydrolysis : Tert-butyl or methyl esters of propanoic acid derivatives are hydrolyzed under acidic conditions (e.g., trifluoroacetic acid/phenol mixtures) to yield the free carboxylic acid .
  • Purification : Flash chromatography (e.g., ISCO RediSep columns) and reverse-phase HPLC with gradients (e.g., acetonitrile/water + 0.1% TFA) are critical for isolating high-purity products .

Advanced: How can reaction conditions be optimized to control stereochemical outcomes (E:Z ratios)?

Methodological Answer:
Stereochemical control in analogous compounds is achieved through:

  • Temperature Modulation : Lower temperatures (e.g., –15°C) favor kinetic control, reducing Z-isomer formation during thiol-ene additions .
  • Catalyst Screening : DABCO outperforms triethylamine (TEA) in promoting E-isomer dominance, as seen in the synthesis of (E)-3-(imidazolylthio)acrylic acids (>90% E-selectivity) .
  • Real-Time Monitoring : HPLC tracking of reaction progress (e.g., Ultrasphere® Si columns) allows dynamic adjustment of conditions to maximize desired isomer yields .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., chlorofuran substitution pattern) and ester hydrolysis completion .
  • HPLC-MS : Validates purity (>95%) and molecular weight, particularly for distinguishing E/Z isomers .
  • Polarimetry : If chiral centers are present, optical rotation measurements assess enantiomeric excess (noted in structurally related amino acid derivatives) .

Advanced: How can computational modeling predict reactivity or metabolic pathways?

Methodological Answer:

  • DFT Calculations : Used to model transition states in thiol-ene reactions, predicting regioselectivity and energy barriers for chlorofuran derivatives .
  • Molecular Docking : Predicts interactions with enzymes (e.g., acyl-CoA synthetases) to assess metabolic stability, leveraging data from studies on mitochondrial-targeted prodrugs .
  • pKa Estimation : QSPR models extrapolate dissociation constants from structurally similar compounds (e.g., 3-(2-chlorophenyl)propanoic acid, pKa = 4.58) .

Basic: How is the dissociation constant (pKa) experimentally determined?

Methodological Answer:

  • Potentiometric Titration : Standard method for carboxylic acids, validated for analogs like 3-(nitrophenyl)propanoic acid (pKa ≈ 4.5–4.6) .
  • UV-Vis Spectroscopy : pH-dependent absorbance shifts (e.g., 280 nm for aromatic systems) correlate with protonation states .
  • Considerations : Substituent effects (e.g., electron-withdrawing chloro groups on furan) lower pKa compared to non-halogenated analogs .

Advanced: What strategies improve metabolic stability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Esterification (e.g., tert-butyl esters) enhances cell permeability, with controlled hydrolysis in target tissues .
  • Isosteric Replacement : Replacing labile functional groups (e.g., thioethers with sulfones) reduces susceptibility to oxidative metabolism, as shown in imidazole-based analogs .
  • Stability Assays : Incubation with liver microsomes or S9 fractions identifies metabolic hotspots, guiding structural modifications .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., TFA, DABCO) .
  • PPE : Nitrile gloves and lab coats prevent dermal contact, critical given the irritant potential of chlorinated organics .
  • Waste Disposal : Halogenated waste streams (e.g., chlorofuran byproducts) require segregation for incineration .

Advanced: How do structural modifications impact biological activity?

Methodological Answer:

  • SAR Studies : Systematic variation of substituents (e.g., chloro position on furan) correlates with activity in cell-protection assays, as seen in imidazolylthio-propanoic acid analogs .
  • CoA Conjugation Assays : Testing derivatives as acyl-CoA substrates (e.g., via LC-MS detection of CoA thioesters) identifies bioactivation pathways .
  • In Silico Screening : Pharmacophore models prioritize derivatives with optimal logP (2–4) and polar surface area (<90 Ų) for CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.